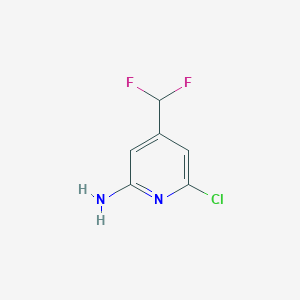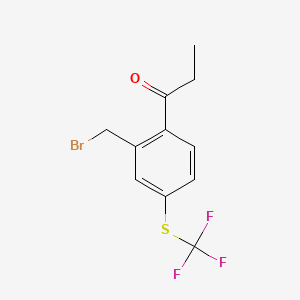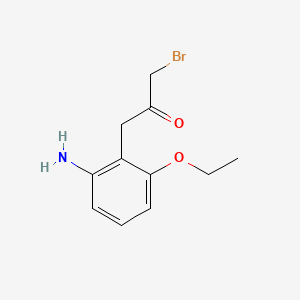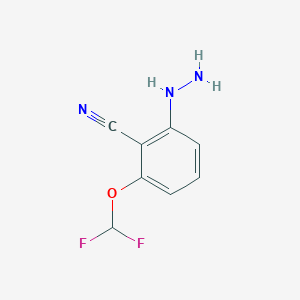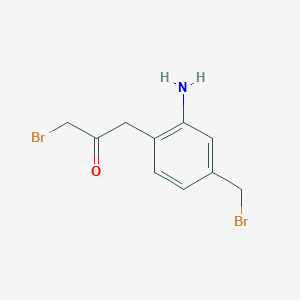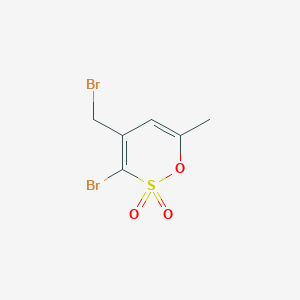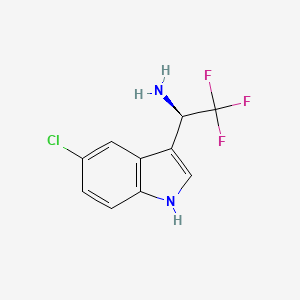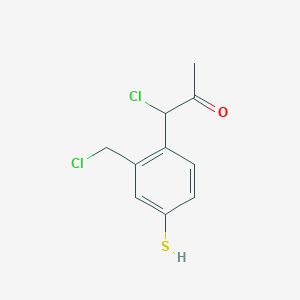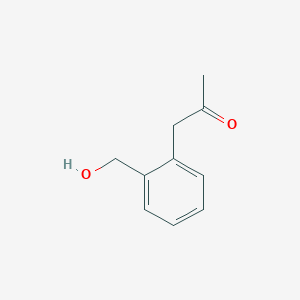
1-(2-(Hydroxymethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12O2 It is a derivative of phenylpropanone, featuring a hydroxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-(Hydroxymethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with chloroacetone, followed by reduction and hydroxymethylation. The reaction conditions typically require a Lewis acid catalyst such as aluminum chloride and an appropriate reducing agent like lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic coupling of 1,4-benzenedimethanol with ethanol using a ruthenium catalyst. This method allows for high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 1-(2-Carboxyphenyl)propan-2-one.
Reduction: 1-(2-(Hydroxymethyl)phenyl)propan-2-ol.
Substitution: 1-(2-(Methoxymethyl)phenyl)propan-2-one.
Scientific Research Applications
1-(2-(Hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of UV curable resins for exterior coating applications.
Mechanism of Action
The mechanism of action of 1-(2-(Hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(Hydroxymethyl)phenyl)propan-2-one can be compared with similar compounds such as phenylacetone and 2-hydroxy-2-methylpropiophenone:
2-Hydroxy-2-methylpropiophenone: This compound is used as a photoinitiator in polymer chemistry and has a hydroxyl group attached to the alpha carbon of the phenyl ring.
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
SUOQXJIOEQMJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)
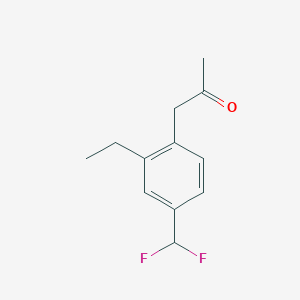
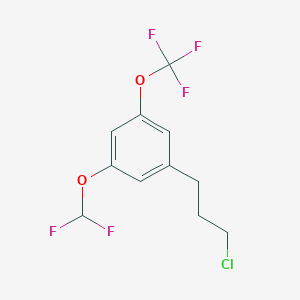
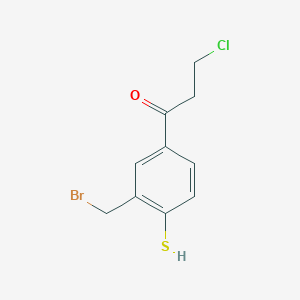
![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)
